

(S,S)-(-)-Hydrobenzoin: A Comprehensive Technical Guide to its Synthesis and Properties

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Compound of Interest

Compound Name: (S,S)-(-)-Hydrobenzoin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(S,S)-(-)-hydrobenzoin**, a pivotal chiral diol in asymmetric synthesis. The document details its synthesis via the Sharpless asymmetric dihydroxylation of trans-stilbene, outlines its key physicochemical properties, and discusses its significant applications in the fields of pharmaceutical development and chiral catalysis.

Introduction

(S,S)-(-)-Hydrobenzoin, also known as (1S,2S)-1,2-diphenyl-1,2-ethanediol, is a C₂-symmetric chiral diol that serves as a versatile building block and chiral auxiliary in organic synthesis.^{[1][2][3][4]} Its unique stereochemistry is instrumental in the production of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other bioactive molecules.^{[2][5]} The Sharpless asymmetric dihydroxylation provides a reliable and highly enantioselective route to this valuable compound.^{[5][6][7]}

Physicochemical Properties

(S,S)-(-)-Hydrobenzoin is a white to off-white crystalline powder.^[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |
|--|--|--------------|
| Molecular Formula | C ₁₄ H ₁₄ O ₂ | [1] |
| Molecular Weight | 214.26 g/mol | [8] |
| CAS Number | 2325-10-2 | [8] |
| Melting Point | 148-150 °C | [3][8][9] |
| Optical Rotation [α] ²⁴ /D | -94° (c = 2.5 in ethanol) | [8] |
| Enantiomeric Excess (ee) | ≥99% (GLC) | [8] |
| Appearance | White or off-white crystalline powder | [1] |

Synthesis: Sharpless Asymmetric Dihydroxylation of trans-Stilbene

The most common and efficient method for the synthesis of **(S,S)-(-)-hydrobenzoin** is the Sharpless asymmetric dihydroxylation of trans-stilbene. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. The commercially available AD-mix- α , which contains the chiral ligand (DHQ)₂PHAL, is typically used to produce the (S,S)-enantiomer.

Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for the Sharpless asymmetric dihydroxylation.[10][11]

Materials:

- trans-Stilbene
- AD-mix- α
- tert-Butanol
- Water

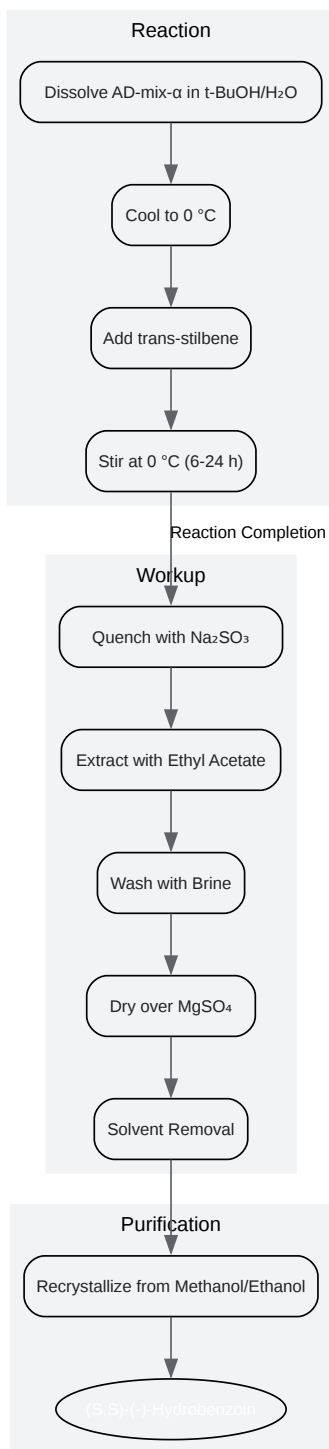
- Sodium sulfite
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate
- Methanol or Ethanol (for recrystallization)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix- α (1.4 g per 1 mmol of olefin) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of olefin). Stir the mixture at room temperature until both phases are clear.
- **Cooling:** Cool the mixture to 0 °C using an ice bath.
- **Substrate Addition:** Add trans-stilbene (1 mmol) to the cooled reaction mixture.
- **Reaction:** Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
- **Quenching:** Upon completion, add solid sodium sulfite (1.5 g per 1 mmol of olefin) and warm the mixture to room temperature. Continue stirring for approximately one hour.
- **Extraction:** Add ethyl acetate (10 mL per 1 mmol of olefin) to the reaction mixture. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
- **Washing and Drying:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
- **Solvent Removal:** Remove the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude **(S,S)-(-)-hydrobenzoin** by recrystallization from hot methanol or ethanol to obtain a white crystalline solid.^[1]

Experimental Workflow Diagram

Workflow for the Synthesis of (S,S)-(-)-Hydrobenzoin

[Click to download full resolution via product page](#)Caption: Experimental workflow for the synthesis of **(S,S)-(-)-hydrobenzoin**.

Applications in Asymmetric Synthesis

(S,S)-(-)-Hydrobenzoin is a cornerstone in asymmetric synthesis, finding utility in several key areas:

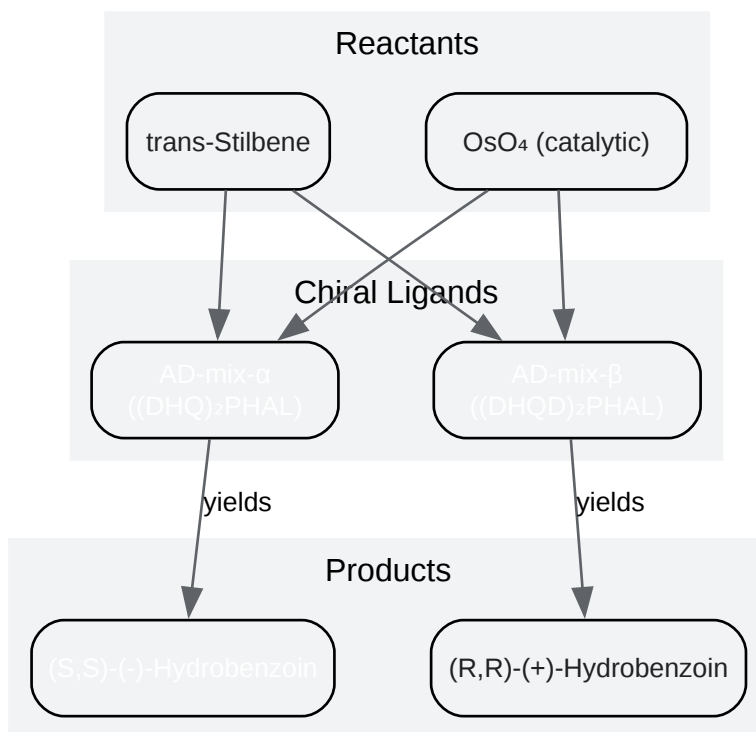
- **Chiral Ligands:** It serves as a precursor for the synthesis of more complex chiral ligands that are employed in a variety of metal-catalyzed asymmetric reactions.
- **Chiral Auxiliaries:** The hydroxyl groups can be derivatized to introduce a chiral influence on a prochiral substrate, directing the stereochemical outcome of a reaction.[\[2\]](#)
- **Chiral Building Blocks:** The inherent C₂ symmetry and defined stereocenters make it an ideal starting material for the total synthesis of complex, biologically active molecules.[\[2\]](#)[\[5\]](#)

Its applications extend to pharmaceutical development, where it is an important intermediate for synthesizing enantiomerically pure drugs, thereby enhancing their efficacy and reducing potential side effects.[\[1\]](#)[\[2\]](#)

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Sharpless asymmetric dihydroxylation is dictated by the choice of the chiral ligand. The use of AD-mix- α , containing the dihydroquinine (DHQ)-based ligand (DHQ)₂PHAL, leads to the formation of the (S,S)-diol. Conversely, AD-mix- β , which contains the dihydroquinidine (DHQD)-based ligand (DHQD)₂PHAL, yields the enantiomeric (R,R)-diol. This relationship is depicted in the following diagram.

Stereochemical Control in Sharpless Dihydroxylation



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Caption: Ligand-based stereocontrol in the Sharpless asymmetric dihydroxylation.

Conclusion

(S,S)-(-)-Hydrobenzoin is a highly valuable chiral diol with significant applications in asymmetric synthesis and drug development. The Sharpless asymmetric dihydroxylation of trans-stilbene provides an efficient and highly stereoselective route to this compound. This guide has provided a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for researchers and scientists in the field.

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